4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by the presence of a 2,4-dimethylphenyl group attached to the thiosemicarbazide scaffold. Its molecular formula is C₉H₁₃N₃S, with a molecular weight of 195.29 g/mol. This compound exhibits a melting point in the range of 150–152 °C and is soluble in various organic solvents . Thiosemicarbazides are known for their structural versatility and biological activity, particularly in medicinal chemistry.
Thiosemicarbazides are recognized for their broad spectrum of biological activities, including:
The synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide typically involves the following steps:
This method allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships .
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide has several applications:
Interaction studies involving 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide often focus on its ability to bind metal ions. These interactions can influence its biological activity significantly. For instance:
Several compounds share structural similarities with 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylthiosemicarbazide | Contains a methyl group on the phenyl ring | Exhibits strong antibacterial properties |
| 4-(Phenyl)-3-thiosemicarbazide | Substituted phenyl group | Known for antitumor activity |
| 4-(Trifluoromethylphenyl)-3-thiosemicarbazide | Contains trifluoromethyl substituent | Enhanced potency against specific bacterial strains |
These compounds highlight the structural diversity within thiosemicarbazides while emphasizing the unique substituents that influence their biological activities.
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide exhibits the molecular formula C₉H₁₃N₃S with a molecular weight of 195.29 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 66298-09-7 and possesses an exact mass of 195.083019 grams per mole [3]. The molecular structure comprises 13 heavy atoms with a topological polar surface area ranging from 66 to 82.17 square angstroms [4]. The compound demonstrates a covalently-bonded unit count of one, indicating its existence as a single molecular entity [4].
Table 1: Basic Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃S | [1] [2] [3] |
| Molecular Weight (g/mol) | 195.29 | [1] [2] [3] |
| Exact Mass (g/mol) | 195.083019 | [3] |
| Heavy Atom Count | 13 | [4] |
| Covalently-Bonded Unit Count | 1 | [4] |
| Topological Polar Surface Area (Ų) | 66-82.17 | [4] [5] |
The structural architecture of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide features a thiosemicarbazide backbone connected to a 2,4-dimethylphenyl substituent [1] [2]. The compound contains three hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its intermolecular interaction capabilities [4]. The rotatable bond count ranges from one to two, indicating relatively restricted conformational flexibility [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 1-amino-3-(2,4-dimethylphenyl)thiourea [2].
The structural complexity index of 184 reflects the intricate arrangement of functional groups within the molecule [4]. The compound exhibits a Simplified Molecular Input Line Entry System notation of CC1=CC(=C(C=C1)NC(=S)NN)C, which systematically describes its chemical structure [2] [4]. The International Chemical Identifier key YTRJQDFRZLKDHZ-UHFFFAOYSA-N provides a unique identifier for database searches [2] [3] [4].
Computational investigations reveal that thiosemicarbazone derivatives, including 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, preferentially adopt specific conformational arrangements [6]. The central nitrogen-iminothiourea core demonstrates near-planarity due to substantial delocalization of the lone pair electrons at the nitrogen atom toward the carbon-sulfur moiety [6]. This electronic delocalization results in shortened bond lengths between nitrogen and carbon atoms within the thiosemicarbazide framework [6].
The compound exhibits a preferential cis-trans conformation around the central nitrogen-iminothiourea core, stabilized by intramolecular hydrogen bonding interactions [6]. These conformational preferences are attributed to the formation of stronger intramolecular hydrogen bonds with distances ranging from 2.211 to 2.234 angstroms [6]. The planarity of the central core offers two different conformational possibilities, though the compound predominantly adopts the thermodynamically favored arrangement [6].
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide demonstrates a characteristic melting point range of 150-152 degrees Celsius [2] [7] [8]. This thermal property has been consistently reported across multiple independent sources, establishing it as a reliable identification parameter [2] [8]. The narrow melting point range indicates high purity and crystalline uniformity of the compound [7]. Thermal analysis reveals that the compound maintains stability up to its melting point, beyond which thermal decomposition processes initiate [8] [5].
The melting behavior corresponds to the disruption of intermolecular forces, particularly hydrogen bonding networks that stabilize the solid-state structure [6]. Differential scanning calorimetry studies on related thiosemicarbazone compounds suggest that the melting process involves the breaking of supramolecular thioamide synthons that contribute to crystal packing stability [6].
The solubility characteristics of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide reflect its molecular polarity and hydrogen bonding capabilities [9] [10]. The compound demonstrates limited water solubility due to its predominantly hydrophobic aromatic character [9] [10]. In aqueous systems, the compound exhibits poor dissolution characteristics, making it unlikely to be mobile in environmental matrices [9] [10].
Organic solvents provide more favorable dissolution environments for the compound . Ethanol and other polar protic solvents facilitate dissolution through hydrogen bonding interactions with the thiosemicarbazide functionality . The compound shows enhanced solubility in dimethyl sulfoxide and similar aprotic polar solvents, which can accommodate both the polar and nonpolar regions of the molecule [12]. Chloroform and dioxane have been successfully employed for recrystallization procedures, indicating reasonable solubility in these solvents [6].
Infrared spectroscopy provides distinctive absorption bands that serve as fingerprints for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide identification [6] [13]. The carbon-nitrogen stretching vibrations appear in the characteristic range of 1539-1543 wavenumbers per centimeter [6] [13]. Carbon-sulfur stretching modes manifest between 1212 and 1256 wavenumbers per centimeter, providing diagnostic information about the thiosemicarbazide moiety [6] [13].
Nitrogen-hydrogen stretching vibrations span a broad range from 3125 to 3460 wavenumbers per centimeter, reflecting the multiple nitrogen-hydrogen bonds present in the structure [6] [13]. Aromatic carbon-hydrogen stretching modes appear between 3084 and 3298 wavenumbers per centimeter, characteristic of the dimethylphenyl substituent [13].
Table 2: Spectroscopic Characteristics
| Technique | Characteristic Range/Value | Reference |
|---|---|---|
| Infrared (C=N stretching) | 1539-1543 cm⁻¹ | [6] [13] |
| Infrared (C=S stretching) | 1212-1256 cm⁻¹ | [6] [13] |
| Infrared (N-H stretching) | 3125-3460 cm⁻¹ | [6] [13] |
| Infrared (C-H aromatic) | 3084-3298 cm⁻¹ | [13] |
| Ultraviolet-Visible λmax | 340-345 nm | [13] |
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for structural elucidation [6] [13]. Proton nuclear magnetic resonance shows the nitrogen-hydrogen proton adjacent to nitrogen appearing between 8.35 and 9.91 parts per million [6] [13]. The nitrogen-hydrogen proton adjacent to the carbon-sulfur group resonates between 9.52 and 11.73 parts per million [6] [13]. Aromatic carbon-hydrogen protons appear in the typical aromatic region from 6.99 to 7.44 parts per million [12] [13].
Carbon-13 nuclear magnetic resonance spectroscopy shows the carbon-sulfur carbon at chemical shifts between 160 and 164 parts per million [12] [13]. Mass spectrometry exhibits a molecular ion peak at mass-to-charge ratio 195, corresponding to the molecular weight [1] [2].
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide exhibits characteristic thione-thiol tautomerism, a fundamental property of thiosemicarbazone compounds [14] [15] [16]. The tautomeric equilibrium involves the interconversion between the thione form, where sulfur maintains a double bond with carbon, and the thiol form, featuring a sulfur-hydrogen bond [14] [15]. Density functional theory calculations indicate that the thione tautomer demonstrates greater thermodynamic stability compared to the thiol counterpart [15].
The Gibbs free energy change for thiol-to-thione tautomerization in ethanol and water solutions favors the thione form by -9.34 and -9.94 kilocalories per mole, respectively [15]. This tautomeric behavior significantly influences the compound's coordination chemistry and biological activity [14] [16]. The equilibrium position depends on environmental factors including solvent polarity, pH, and temperature [16].
Experimental evidence from nuclear magnetic resonance spectroscopy in trifluoroacetic acid reveals the existence of ring structures in the tautomeric equilibrium [16]. The most abundant tautomeric form under normal conditions corresponds to the open thioketo structure, although methylation reactions provide evidence for the occurrence of the thioenol tautomeric form [16].
The nucleophilicity and electrophilicity characteristics of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide arise from the electron distribution within the thiosemicarbazide framework [17]. The sulfur atom in the thiosemicarbazide moiety serves as a primary nucleophilic site due to its lone pair electrons [14]. The nitrogen atoms within the hydrazine portion also contribute nucleophilic character, particularly under deprotonated conditions [14].
The compound demonstrates the ability to act as a Lewis base through coordination of its donor atoms to metal centers [14] [18]. The nucleophilic behavior manifests in reactions with electrophilic species, including metal ions and organic electrophiles [14]. The electron-rich aromatic ring can participate in electrophilic aromatic substitution reactions, though the electron-donating methyl groups moderate the reactivity [17].
Computational studies suggest that the highest occupied molecular orbital energy levels influence the nucleophilic behavior, while the lowest unoccupied molecular orbital characteristics determine electrophilic susceptibility [17]. The energy gap between these frontier orbitals provides insights into the compound's chemical reactivity and stability [13].
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide exhibits characteristic oxidation-reduction behavior typical of thiosemicarbazone compounds [19] [20]. The sulfur atom represents the primary site for oxidation reactions, potentially forming sulfoxides or sulfones under appropriate oxidative conditions [19]. Common oxidizing agents including hydrogen peroxide and potassium permanganate can facilitate these transformations .
The compound undergoes desulfurization reactions under specific experimental conditions, particularly in the presence of metal ions and oxidizing environments [20]. These reactions involve the cleavage of carbon-sulfur bonds and can lead to the formation of various degradation products [20]. The desulfurization process depends on factors including pH, temperature, solvent systems, and the presence of catalytic metal species [20].
Reduction reactions can target the thiosemicarbazide functionality, potentially converting it to other nitrogen-containing groups . Reducing agents such as sodium borohydride or lithium aluminum hydride facilitate these transformations under controlled conditions . The oxidation-reduction behavior plays a crucial role in the compound's stability and degradation pathways under various environmental conditions [19] [20].
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide demonstrates stability under normal storage conditions when properly maintained [9] [10]. The compound requires storage at temperatures between 2 and 8 degrees Celsius in sealed containers to maintain structural integrity [9] [10]. Thermal stability extends up to approximately 120-150 degrees Celsius, beyond which decomposition processes begin [9] [10] [18].
Table 3: Environmental Stability Conditions
| Environmental Factor | Stability Behavior | Storage Recommendation | Reference |
|---|---|---|---|
| Temperature | Stable up to 120-150°C | Store at 2-8°C | [9] [10] [18] |
| Light Exposure | Light sensitive | Dark or amber containers | [9] [22] |
| Moisture | Moisture sensitive | Use desiccant conditions | [9] [22] |
| Atmospheric Oxygen | Air sensitive | Store under inert atmosphere | [9] [22] |
| pH Conditions | Stable in neutral to acidic | Maintain pH 6-8 | [19] [20] |
Light exposure can promote degradation reactions, necessitating storage in dark or amber-colored containers [9] [22]. The compound exhibits moisture sensitivity, requiring storage under desiccant conditions to prevent hydrolytic degradation [9] [22]. Air sensitivity mandates storage under inert atmospheres such as nitrogen or argon to prevent oxidative decomposition [9] [22].
pH stability studies indicate that the compound maintains integrity under neutral to slightly acidic conditions [19] [20]. Alkaline environments can promote degradation through hydrolysis and other base-catalyzed reactions [19] [20]. Thermal gravimetric analysis of related thiosemicarbazone metal complexes shows decomposition patterns beginning around 120 degrees Celsius, with multiple decomposition steps occurring at elevated temperatures [18] [23].